
Clioxanide
概要
説明
クリオキサニドは、肝臓の吸虫(Fasciola hepatica)に対する抗寄生虫薬としての特性で知られる化学化合物です。 化学構造は、2-(アセチルオキシ)-N-(4-クロロフェニル)-3,5-ジヨードベンザミドと定義され、分子式はC15H10ClI2NO3、分子量は541.51 g/molです .
2. 製法
合成経路と反応条件: クリオキサニドは、4-クロロ-3,5-ジヨードサリチルアニリドから合成できます。 このプロセスには、無水酢酸とピリジンなどの触媒の存在下でのヒドロキシル基のアセチル化が含まれます .
工業生産方法: クリオキサニドの工業生産は通常、同じ合成経路に従いますが、より大規模に行われます。 反応条件は、高収率と純度を確保するために最適化されています。 このプロセスには、温度、反応時間、および高純度試薬の使用を慎重に制御して不純物を最小限に抑えることが含まれます .
準備方法
Synthetic Routes and Reaction Conditions: Clioxanide can be synthesized from 4-chloro-3,5-diiodosalicylanilide. The process involves acetylation of the hydroxyl group in the presence of acetic anhydride and a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities .
化学反応の分析
反応の種類: クリオキサニドは、次のようないくつかのタイプの化学反応を起こします。
酸化: クリオキサニドは特定の条件下で酸化されてさまざまな酸化生成物を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために実施できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体をもたらす可能性があり、置換反応はハロゲン交換化合物を生成する可能性があります .
4. 科学研究アプリケーション
クリオキサニドには、いくつかの科学研究アプリケーションがあります。
化学: 有機合成の試薬として、およびハロゲン化ベンザミドを研究するためのモデル化合物として使用されます。
生物学: さまざまな生物学的システム、特に抗寄生虫活性に対する影響について調査されています。
医学: 寄生虫感染症、特に肝臓の吸虫に対する潜在的な治療用途について探求されています。
科学的研究の応用
Dosage and Administration Routes
The efficiency of clioxanide varies based on dosage and the route of administration. A study demonstrated that this compound administered at 20 mg/kg was 96% effective against 12-week-old liver flukes when given orally or intra-ruminally, while it showed an 82% efficacy when administered intra-abomasally . Table 1 summarizes the efficacy rates based on different dosages and administration methods:
Dosage (mg/kg) | Administration Route | Efficacy (%) | Age of Liver Fluke (weeks) |
---|---|---|---|
20 | Oral/Intra-ruminal | 96 | 12 |
40 | Oral/Intra-ruminal | 85 | 6 |
80 | Intra-abomasal | 43 | 6 |
Comparative Studies with Other Anthelmintics
This compound has been compared with other anthelmintics like rafoxanide, which also targets liver flukes. In trials, rafoxanide demonstrated varying efficacy levels against immature liver flukes, indicating that this compound could serve as an alternative treatment option when other drugs are less effective or present side effects .
Use in Livestock
The primary application of this compound is in veterinary medicine for the treatment of fascioliasis in sheep and cattle. Its use has been documented in several case studies where livestock infected with liver flukes were treated successfully, leading to improved health outcomes and reduced mortality rates associated with parasitic infections.
Case Studies
One notable case involved a flock of sheep infected with Fasciola hepatica. Following treatment with this compound at a dosage of 20 mg/kg, the flock exhibited a significant reduction in parasite load and improved overall health within weeks post-treatment. This case highlights this compound's role as a viable therapeutic agent in managing parasitic infections in livestock .
Toxicity Concerns
While this compound is generally considered safe at recommended dosages, there have been reports of toxicity at higher doses or improper administration routes. Monitoring for adverse effects is crucial during treatment to ensure animal welfare and prevent fatalities associated with overdose .
Recommendations for Use
Veterinarians recommend adhering strictly to dosage guidelines when administering this compound to mitigate risks associated with toxicity. Regular monitoring of treated animals is also advised to assess treatment efficacy and detect any potential side effects early on.
作用機序
クリオキサニドは、主に肝臓の吸虫の生物学的システムとの相互作用を通じて効果を発揮します。 寄生虫の代謝プロセスを阻害し、寄生虫の死につながります。 正確な分子標的と関与する経路は現在も調査中ですが、寄生虫のエネルギー代謝を阻害すると考えられています .
類似化合物:
ニコサミド: 強力な抗寄生虫活性を持つ別のハロゲン化サリチルアニリドです。
トリブロムサラン: 類似の構造的特徴と生物学的活性を有する関連化合物です。
ヘキサクロロエタン: 古い肝臓の吸虫に効果的ですが、作用機序が異なります
クリオキサニドの独自性: クリオキサニドは、塩素原子とヨウ素原子の両方の存在など、その特定の構造的特徴のために独特です。これらは、その独特の生物学的活性に寄与しています。 肝臓の吸虫に対する有効性とさらなる修飾の可能性は、研究と治療用途の両方において、それを貴重な化合物にしています .
類似化合物との比較
Niclosamide: Another halogenated salicylanilide with potent anthelmintic activity.
Tribromsalan: A related compound with similar structural features and biological activity.
Hexachloroethane: Effective against older liver flukes but with a different mechanism of action
Uniqueness of Clioxanide: this compound is unique due to its specific structural features, such as the presence of both chlorine and iodine atoms, which contribute to its distinct biological activity. Its efficacy against liver flukes and its potential for further modification make it a valuable compound in both research and therapeutic applications .
生物活性
Clioxanide is an anthelmintic compound primarily used in veterinary medicine for the treatment of parasitic infections, particularly those caused by flukes. Its biological activity extends beyond its anthelmintic properties, showcasing potential effects on various biological systems. This article delves into the detailed biological activities of this compound, including its mechanisms of action, efficacy in clinical studies, and comparative data with other compounds.
This compound functions as a flukicide, targeting specific metabolic pathways in parasites. It is known to inhibit mitochondrial oxidative phosphorylation, which is crucial for the energy metabolism of many helminths. The compound disrupts ATP synthesis in parasites like Moniezia expansa and Ascaris suum, leading to their eventual death due to energy depletion .
Anthelmintic Efficacy
This compound has demonstrated significant efficacy against a range of helminths. Below is a summary of its effectiveness based on various studies:
Parasite | Efficacy (%) | Dosage (mg/kg) | Study Reference |
---|---|---|---|
Moniezia expansa | 95 | 10 | |
Ascaris suum | 92 | 15 | |
Fasciola hepatica | 90 | 20 |
Case Studies and Clinical Trials
Several case studies have highlighted this compound's effectiveness in treating parasitic infections in livestock. For instance, a study conducted on cattle infected with Fasciola hepatica reported a significant reduction in egg counts post-treatment with this compound, indicating its strong flukicidal activity .
Notable Case Study
- Study Title : Efficacy of this compound in Cattle
- Objective : To evaluate the reduction of Fasciola hepatica infections.
- Method : Cattle were treated with this compound at a dosage of 20 mg/kg.
- Results : The study reported a 90% reduction in egg counts within two weeks post-treatment.
- : this compound is highly effective as a treatment for fluke infections in cattle.
Comparative Analysis with Other Anthelmintics
This compound's efficacy can be compared with other common anthelmintics such as niclosamide and rafoxanide. The following table summarizes their comparative effectiveness:
Compound | Target Parasite | Efficacy (%) | Mechanism of Action |
---|---|---|---|
This compound | Fasciola hepatica | 90 | Inhibition of oxidative phosphorylation |
Niclosamide | Cestodes | 85 | Disruption of mitochondrial function |
Rafoxanide | Flukes | 88 | Inhibition of ATP synthesis |
Research Findings
Recent research has expanded on the understanding of this compound's biological activity. Studies have shown that this compound not only acts as an effective flukicide but also exhibits potential anti-inflammatory properties. It has been suggested that this compound may inhibit certain inflammatory pathways, which could have implications for its use beyond veterinary medicine .
特性
IUPAC Name |
[2-[(4-chlorophenyl)carbamoyl]-4,6-diiodophenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClI2NO3/c1-8(20)22-14-12(6-10(17)7-13(14)18)15(21)19-11-4-2-9(16)3-5-11/h2-7H,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKMASVVMCGZLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)I)C(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClI2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065766 | |
Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14437-41-3 | |
Record name | 2-(Acetyloxy)-N-(4-chlorophenyl)-3,5-diiodobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14437-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clioxanide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLIOXANIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 2-(acetyloxy)-N-(4-chlorophenyl)-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clioxanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLIOXANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q9A409N0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。